Phthalazine-6-carbonyl chloride
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Overview
Description
Phthalazine-6-carbonyl chloride is a chemical compound belonging to the class of phthalazines, which are bicyclic nitrogen-containing heterocycles. Phthalazines are known for their significant biological activities and pharmacological properties. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it a unique structure, often utilized in various chemical and pharmaceutical applications .
Preparation Methods
Phthalazine-6-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then chlorinated using thionyl chloride to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Phthalazine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phthalazine-6-carboxylic acid.
Common reagents used in these reactions include thionyl chloride for chlorination, hydrazine hydrate for the initial formation of phthalazine, and various nucleophiles for substitution reactions. Major products formed from these reactions include phthalazine derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Phthalazine-6-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phthalazine-6-carbonyl chloride and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) or phosphodiesterases, leading to anti-inflammatory or vasodilatory effects . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Phthalazine-6-carbonyl chloride can be compared with other similar compounds such as:
Phthalazine-1,4-dione: Known for its anticonvulsant activity as a non-competitive AMPA receptor antagonist.
Phthalazine-6-carboxylic acid: Formed through hydrolysis of this compound and used in various chemical syntheses.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with significant biological and pharmacological activities.
Properties
CAS No. |
519141-62-9 |
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Molecular Formula |
C9H5ClN2O |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
phthalazine-6-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-4-11-12-5-8(7)3-6/h1-5H |
InChI Key |
DVRFDRYSYZXVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1C(=O)Cl |
Origin of Product |
United States |
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